Phorbol-12-myristate

Catalog No.
S601505
CAS No.
20839-06-9
M.F
C34H54O7
M. Wt
574.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phorbol-12-myristate

CAS Number

20839-06-9

Product Name

Phorbol-12-myristate

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate

Molecular Formula

C34H54O7

Molecular Weight

574.8 g/mol

InChI

InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1

InChI Key

XLCISDOVNFLSGO-VONOSFMSSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C

Synonyms

phorbol myristic acid, phorbol-12-myristate

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C

Description

The exact mass of the compound Phorbol-12-myristate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phorbol-12-myristate is a phorbol ester derived from the seeds of the Croton tiglium plant. It is a potent tumor promoter and is recognized for its ability to activate protein kinase C, a critical enzyme involved in various cellular signaling pathways. The compound has the chemical formula C36H56O8C_{36}H_{56}O_{8} and an average molecular weight of approximately 616.836 g/mol. Phorbol-12-myristate is primarily utilized in research settings to study cellular processes such as differentiation, proliferation, and apoptosis, particularly in cancer research contexts .

, primarily involving its ester functional groups. It can participate in hydrolysis reactions, leading to the release of myristic acid and phorbol. The compound can also interact with various biological molecules, modifying their functions through covalent bonding or conformational changes. For instance, its activation of protein kinase C leads to downstream signaling cascades that affect gene expression and cellular behavior .

Phorbol-12-myristate exhibits a wide range of biological activities:

  • Tumor Promotion: It is known as a potent promoter of skin tumors in mouse models, which has made it a valuable tool for studying cancer biology .
  • Inflammatory Response: The compound induces inflammation by activating various pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to increased production of pro-inflammatory cytokines .
  • Cell Proliferation and Differentiation: Phorbol-12-myristate can stimulate cell growth and differentiation in certain cell types, making it useful for studying developmental biology .

Phorbol-12-myristate can be synthesized through several methods:

  • Extraction from Natural Sources: The most common method involves extracting the compound from the seeds of Croton tiglium, where it naturally occurs.
  • Chemical Synthesis: Synthetic routes have been developed that involve the modification of phorbol through esterification reactions to introduce the myristate group. These methods often require multiple steps and specific reagents to achieve the desired purity and yield .

Phorbol-12-myristate has several applications in scientific research:

  • Cancer Research: As a tumor promoter, it is extensively used to study mechanisms of carcinogenesis and tumor progression.
  • Signal Transduction Studies: Researchers utilize it to investigate protein kinase C pathways and their implications in various diseases.
  • Cell Biology: The compound serves as a model for studying cellular responses to external stimuli, including differentiation and apoptosis .

Phorbol-12-myristate interacts with numerous cellular components:

  • Protein Kinase C Activation: It binds to protein kinase C isoforms, leading to their activation and subsequent phosphorylation of target proteins involved in cell signaling .
  • Cytokine Production: The compound influences the expression of various cytokines, contributing to inflammatory responses in different cell types .
  • Cellular Toxicity: Studies have shown that phorbol-12-myristate can induce cytotoxic effects, including oxidative stress and apoptosis in specific cell lines .

Several compounds share structural or functional similarities with phorbol-12-myristate. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Phorbol 13-acetatePhorbol EsterLess potent than phorbol-12-myristate as a tumor promoter.
4-alpha-phorbol 12,13-didecanoatePhorbol EsterExhibits different biological activities compared to phorbol-12-myristate.
Tetradecanoylphorbol acetatePhorbol EsterSimilar structure but varies in potency and biological effects.
12-O-tetradecanoylphorbol-13-acetatePhorbol EsterClosely related but used differently in experimental settings.

Phorbol-12-myristate stands out due to its potent activation of protein kinase C and its significant role as a tumor promoter, making it a critical compound for understanding cancer biology and signal transduction mechanisms .

XLogP3

6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

574.38695406 g/mol

Monoisotopic Mass

574.38695406 g/mol

Heavy Atom Count

41

UNII

365F3KD8DE

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Modify: 2024-02-18

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